molecular formula C11H15FN2 B3162140 (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 876271-07-7

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B3162140
CAS No.: 876271-07-7
M. Wt: 194.25 g/mol
InChI Key: XPTSYMGOCOWONR-LLVKDONJSA-N
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Description

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSYMGOCOWONR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrrolidine Scaffolds in Complex Molecular Architectures

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and versatile scaffold in the design of biologically active compounds. frontiersin.orgnbinno.com Its prevalence stems from a combination of desirable properties that make it an ideal building block for complex molecular architectures.

One of the key advantages of the pyrrolidine scaffold is its three-dimensional nature. researchgate.netnih.gov Unlike flat, aromatic systems, the saturated pyrrolidine ring is non-planar, allowing for a greater exploration of three-dimensional space. This "pseudorotation" of the ring enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets like proteins and enzymes. researchgate.netnih.gov The sp³-hybridized carbon atoms within the pyrrolidine ring contribute to this molecular complexity, a feature often correlated with clinical success in drug development. nih.gov

The pyrrolidine motif is a common feature in a vast array of natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit a wide range of biological activities. frontiersin.orgnih.govwikipedia.org This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine scaffold into synthetic molecules to enhance their therapeutic potential. frontiersin.org Consequently, pyrrolidine derivatives have been successfully developed for a multitude of therapeutic areas, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgnih.gov

Key Attributes of Pyrrolidine Scaffolds
AttributeSignificance in Molecular DesignReferences
Three-DimensionalityAllows for precise spatial arrangement of substituents, crucial for target binding. researchgate.netnih.gov
Natural PrevalenceFound in numerous bioactive natural products, inspiring medicinal chemistry efforts. frontiersin.orgnih.govwikipedia.org
Pharmacokinetic AdvantagesCan improve metabolic stability, binding affinity, and bioavailability of drug candidates. nbinno.com
Synthetic VersatilityReadily functionalized at multiple positions for property optimization. nbinno.comtandfonline.com

The Chiral 3r Pyrrolidine Amine As a Synthetic Target and Research Subject

The introduction of a chiral center into a molecule can have profound effects on its biological activity. The (3R)-pyrrolidine amine moiety is a prime example of a chiral building block that is highly sought after in synthetic and medicinal chemistry. nbinno.com The specific stereochemistry at the 3-position of the pyrrolidine (B122466) ring is critical, as different stereoisomers can exhibit vastly different interactions with enantioselective biological targets like proteins. researchgate.netnih.gov

The synthesis of enantiomerically pure chiral amines, such as (3R)-aminopyrrolidine derivatives, is a significant area of research. researchgate.netacs.org These compounds serve as valuable intermediates in the construction of complex chiral pharmaceuticals. nbinno.comresearchgate.net The development of efficient synthetic routes to access these building blocks is crucial for drug discovery programs. For instance, (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine is a commercially available and widely used starting material for introducing the (S)-3-aminopyrrolidine scaffold. nbinno.com

The (3R)-aminopyrrolidine framework has been incorporated into a variety of therapeutic agents. For example, novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their antagonistic activity against the human chemokine receptor 2 (CCR2). nih.gov Furthermore, the (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy. nih.gov These examples highlight the importance of this specific chiral amine in generating compounds with targeted biological activities.

The ability to control the stereochemistry of the amine group on the pyrrolidine ring allows chemists to design molecules with optimized potency and selectivity, while potentially reducing off-target effects. nih.gov This level of precision is a key driver for the continued interest in chiral pyrrolidine amines as both synthetic targets and subjects of intensive research.

Strategic Role of Fluorine Substitution in Amine Derivatives for Enhanced Research Utility

Asymmetric Synthesis Approaches to the Chiral Pyrrolidine (B122466) Core

The pyrrolidine ring is a fundamental structural motif present in a vast array of natural products, pharmaceuticals, and chiral catalysts. mappingignorance.orgtandfonline.com The stereoselective synthesis of enantiopure pyrrolidine derivatives, such as (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine, is a critical endeavor in synthetic organic chemistry due to the profound impact of stereochemistry on biological activity. mappingignorance.org Consequently, numerous advanced synthetic strategies have been developed to construct the chiral pyrrolidine core with high levels of stereocontrol. These methods can be broadly categorized into transformations mediated by chiral auxiliaries, enantioselective catalysis, utilization of the chiral pool, and stereoselective cycloaddition reactions. mdpi.comunibo.it Each approach offers distinct advantages for accessing the diverse stereochemical and functional patterns required for modern drug discovery and development. rsc.org

Chiral Auxiliary-Mediated Transformations in Pyrrolidine Synthesis

Chiral auxiliary-mediated synthesis is a classical yet powerful strategy for achieving asymmetry in the construction of pyrrolidine rings. This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate, which directs the stereochemical outcome of subsequent bond-forming reactions. The auxiliary is then cleaved to afford the enantiomerically enriched product.

One prominent example involves the use of (R)-phenylglycinol as a chiral auxiliary. acs.org In a method developed by Higashiyama and co-workers, condensation of (R)-phenylglycinol with aromatic aldehydes yields chiral imines. acs.org These intermediates undergo a diastereoselective addition with a Grignard reagent, followed by reaction with a second Grignard reagent on the resulting 1,3-oxazolidine, to produce trans-2,5-disubstituted pyrrolidines with high stereocontrol. acs.org Another versatile class of chiral auxiliaries is the arylsulfinylimines, which are effective in directing the stereoselective addition of nucleophiles. sci-hub.ru The addition of allylsulfone carbanions to optically pure (S)-N-p-toluenesulfinylimines has been shown to proceed with high diastereoselectivity, providing a pathway to functionalized enantiopure pyrrolidines and piperidines following ring-closing metathesis. sci-hub.ru The sulfinyl group acts as a powerful stereodirecting element and can be readily removed after the key stereocenter-forming step. nih.gov

Chiral AuxiliarySynthetic StrategyKey TransformationsPyrrolidine ProductRef.
(R)-PhenylglycinolDiastereoselective addition to chiral imines and oxazolidinesCondensation, Grignard additionstrans-2,5-Diarylpyrrolidines acs.org
(S)-ArylsulfinyliminesDiastereoselective addition of allylsulfone carbanionsAddition, Ring-closing metathesisEnantiopure 2-aryl-3-pyrrolines sci-hub.ru
tert-ButylsulfinamideDesymmetrization of oxetanesAsymmetric synthesis via chiral auxiliaryChiral pyrrolidines with 3-quaternary stereocenter organic-chemistry.org

Enantioselective Catalysis for Pyrrolidine Ring Formation

Enantioselective catalysis has emerged as the most efficient and atom-economical approach for synthesizing chiral molecules, including pyrrolidine derivatives. mappingignorance.org This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The two main branches of enantioselective catalysis employed for pyrrolidine synthesis are organocatalysis and transition metal catalysis.

Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. benthamdirect.comnih.gov The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, with L-proline and its derivatives being particularly prominent. mdpi.comnih.gov These catalysts typically operate through enamine or iminium ion activation modes. rsc.orgrsc.org

Diarylprolinol silyl (B83357) ethers, a class of catalysts derived from proline, have proven to be exceptionally effective in a wide range of reactions, including the asymmetric Michael addition of aldehydes to nitroolefins to form substituted pyrrolidines. nih.govnih.gov These reactions proceed with high yields and enantioselectivities. rsc.org The synthesis of novel pyrrolidine-based organocatalysts is an active area of research, with strategies often starting from the chiral pool, such as using methyl L-pyroglutamate to create cis-2,5-disubstituted pyrrolidine organocatalysts. rsc.org These catalysts have demonstrated remarkable enantioselectivity (up to >99% ee) in Michael additions. rsc.orgrsc.org The development of bifunctional organocatalysts, which contain both a secondary amine for enamine/iminium formation and a hydrogen-bond donor group (like a sulfonamide or amide), allows for enhanced stereocontrol through a more organized transition state. unibo.itmdpi.com

Organocatalyst TypeReaction ExampleActivation ModeStereoselectivityRef.
Diarylprolinol Silyl EthersMichael addition of aldehydes to nitroolefinsIminium ionUp to 85% ee nih.gov
cis-2,5-Disubstituted PyrrolidinesMichael addition of nitromethane (B149229) to α,β-unsaturated aldehydesIminium ionUp to >99% ee rsc.orgrsc.org
4-Hydroxy-L-prolinamideMichael addition of nitromethane to α,β-unsaturated aldehydesIminium ion80–99% ee rsc.org
Proline-based DipeptidesAsymmetric aldol (B89426) reactionEnamineHigh stereoselectivity unibo.it

Transition metal catalysis provides a powerful and versatile platform for the synthesis of enantiopure pyrrolidines through various reaction pathways, including C-H amination, cycloadditions, and allylic substitutions. nih.gov Catalysts based on metals such as palladium, rhodium, copper, and iridium, paired with chiral ligands, enable the construction of the pyrrolidine ring with excellent control over stereochemistry. acs.orgnih.govnih.gov

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable method for generating chiral pyrrolidines. nih.gov The reaction proceeds through a zwitterionic Pd-TMM intermediate, and the enantioselectivity is controlled by the choice of a chiral phosphoramidite (B1245037) ligand. nih.gov Rhodium(II)-catalyzed C-H insertion reactions offer a direct way to functionalize C-H bonds to form the pyrrolidine ring. acs.org Davies and co-workers developed a method involving two sequential rhodium(II)-catalyzed C-H insertions into N-Boc-pyrrolidine using donor-acceptor diazo precursors, yielding C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of pyrrolidines. nih.gov Furthermore, iridium-catalyzed double allylic substitution with ammonia (B1221849) as the nucleophile provides access to C2-symmetrical 2,5-divinylpyrrolidine precursors, with the chirality dictated by the chiral iridacycle catalyst. acs.org This strategy is particularly valuable as both enantiomers of the catalyst are readily available, allowing access to either enantiomer of the product. acs.org

Metal CatalystLigand TypeReaction TypeKey FeaturesRef.
PalladiumChiral Phosphoramidites[3+2] CycloadditionForms methylene-pyrrolidines from TMM and imines nih.gov
Rhodium(II)Chiral Dirhodium CarboxylatesC-H InsertionSequential C-H insertion into N-Boc-pyrrolidine acs.org
CopperTris(pyrazolyl)borateIntramolecular C-H AminationCyclization of N-fluoride amides nih.gov
IridiumChiral IridacycleAllylic SubstitutionDouble allylic substitution to form 2,5-disubstituted pyrrolidines acs.org

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages the vast collection of naturally occurring, enantiomerically pure compounds as starting materials for the synthesis of more complex chiral molecules. For pyrrolidine derivatives, amino acids like L-proline and 4-hydroxy-L-proline, as well as pyroglutamic acid, are exceptionally common and versatile precursors. mappingignorance.orgmdpi.com This approach is advantageous as the initial stereocenters are already established, simplifying the synthetic route.

L-proline is frequently reduced to (S)-prolinol, which serves as a building block for numerous drugs. mdpi.com Similarly, commercially available Boc-protected trans-4-hydroxy-L-proline is a key starting material for the synthesis of precursors to antiviral drugs like Glecaprevir and Voxilaprevir. mdpi.com The synthesis involves straightforward functional group transformations such as esterification and oxidation. mdpi.com Methyl L-pyroglutamate, another readily available chiral precursor, can be converted in a few steps to chiral cis-2,5-disubstituted pyrrolidines that function as effective organocatalysts. rsc.org The synthesis of new pyrrolidine-based organocatalysts has also been achieved starting from (R)-glyceraldehyde, which is easily accessible from D-mannitol. nih.gov These strategies demonstrate the power of using nature's chiral building blocks to access structurally diverse and enantiopure pyrrolidine targets. mdpi.comnih.gov

Chiral PrecursorKey Intermediate/ProductApplication/SignificanceRef.
L-Proline(S)-ProlinolStarting material for drugs like Avanafil mdpi.com
trans-4-Hydroxy-L-prolineKetoproline derivativesPrecursors for antiviral drugs (Glecaprevir, Voxilaprevir) mdpi.com
Methyl L-pyroglutamatecis-2,5-Disubstituted pyrrolidinesChiral Organocatalysts rsc.org
(R)-GlyceraldehydeChiral aminodiols, Pyrrolidines with bulky C2 substituentChiral Organocatalysts nih.gov

Stereoselective Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

Stereoselective cycloaddition reactions, particularly the [3+2] cycloaddition (or 1,3-dipolar cycloaddition), represent one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. mappingignorance.org This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile, allowing for the simultaneous formation of up to four contiguous stereocenters with a high degree of regio- and stereocontrol. nih.govacs.org

The development of catalytic asymmetric versions of this reaction has been a major focus. mappingignorance.org Transition-metal catalysis, using complexes of copper(I), silver, or other metals with chiral ligands, is highly effective in controlling the enantioselectivity. acs.orgnih.govacs.org For instance, a Cu(I) complex with a chiral N,O-ligand can catalyze the 1,3-dipolar cycloaddition of azomethine ylides to β-fluoroacrylates, affording densely substituted pyrrolidines containing a fluorinated quaternary stereocenter with excellent diastereo- and enantioselectivities (dr >20:1; ee up to 99%). acs.org Similarly, the use of Ag2CO3 as a catalyst in the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides yields highly substituted proline derivatives with excellent regio- and diastereoselectivity. nih.govacs.org The stereochemical outcome of these cycloadditions can often be controlled to access different stereoisomers by tuning the catalyst system or reaction conditions. mappingignorance.orgrsc.org This versatility makes the 1,3-dipolar cycloaddition a premier strategy for the synthesis of diverse and complex chiral pyrrolidines. mdpi.comnih.gov

Reaction TypeCatalyst SystemKey FeaturesStereoselectivity OutcomeRef.
[3+2] CycloadditionChiral N,O-ligand/Cu(I)Reaction of azomethine ylides with β-fluoroacrylatesdr >20:1, up to 99% ee acs.org
[3+2] CycloadditionAg2CO3Reaction of azomethine ylides with N-sulfinylazadienesHigh regio- and diastereoselectivity nih.govacs.org
[3+2] CycloadditionCu(I)Reaction of azomethine ylides with fluorinated styrenesdr >20:1, up to 97% ee nih.gov
[3+2] CycloadditionOrganocatalystReaction of isatins and azomethine ylidesSynthesis of spiro pyrrolidine-based heterocycles tandfonline.com

Strategic Introduction of the (3-fluorophenyl)methyl Moiety

A key step in the synthesis of the target compound is the attachment of the (3-fluorophenyl)methyl group to the nitrogen atom of the pyrrolidine ring. This requires careful consideration of both the introduction of the fluorine atom and the method of N-alkylation.

Methodologies for Fluorination in Amine Synthesis

The incorporation of fluorine into drug candidates can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov In the context of synthesizing this compound, the fluorine atom is part of a commercially available building block, 3-fluorobenzaldehyde (B1666160). However, a broader understanding of fluorination techniques is essential for the synthesis of diverse fluorinated amine derivatives.

Modern fluorination methods can be broadly categorized:

Use of Fluorinated Building Blocks: This is the most direct approach, where a pre-fluorinated starting material, such as 3-fluorobenzaldehyde or 3-fluorobenzyl halide, is incorporated into the synthetic sequence. This strategy avoids the challenges of handling harsh fluorinating agents late in the synthesis.

Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are used to introduce fluorine to electron-rich aromatic rings or activated C-H bonds. researchgate.net For instance, an appropriate precursor could be fluorinated directly using these reagents, although selectivity can be a challenge. Recent advances have seen the application of photo- and electrochemistry in conjunction with reagents like Selectfluor® to achieve specific fluorinations. researchgate.net

Nucleophilic Fluorination: This typically involves the displacement of a leaving group (e.g., a nitro group or a halogen) on an aromatic ring with a fluoride (B91410) source, such as potassium fluoride. This is known as a nucleophilic aromatic substitution (SNAr) reaction.

Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) can convert hydroxyl groups to fluorine atoms. nih.govacs.org While not directly applicable to the aromatic ring in this specific target compound, it is a crucial method for synthesizing other fluorinated heterocycles. nih.govacs.org

Selective N-Alkylation and Reductive Amination Protocols

Attaching the (3-fluorophenyl)methyl group to the pyrrolidine nitrogen is most commonly achieved via selective N-alkylation or reductive amination.

Reductive Amination: This is one of the most efficient and widely used methods for forming C-N bonds. mdpi.com The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net

For the synthesis of this compound, the reaction would involve (3R)-3-aminopyrrolidine (with the 3-amino group appropriately protected) and 3-fluorobenzaldehyde.

Key components of reductive amination protocols include:

Reducing Agents: A variety of reducing agents can be used. Mild hydride reagents are particularly common. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is highly effective and selective for reducing iminium ions in the presence of aldehydes. nih.gov Other common reagents include sodium borohydride (B1222165) (NaBH₄), often used with an acid catalyst or in specific solvents like methanol, and sodium cyanoborohydride (NaBH₃CN). researchgate.netias.ac.in Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) is another powerful method. rsc.org

Catalysts: While many reductive aminations proceed without a specific catalyst beyond the reducing agent, some protocols employ catalysts to enhance efficiency and selectivity. Iridium-catalyzed transfer hydrogenation is a notable example, offering a practical route to N-aryl-substituted pyrrolidines. mdpi.com

Reaction Conditions: The choice of solvent and pH is critical. Solvents like methanol, dichloromethane (B109758) (DCM), or 1,2-dichloroethane (B1671644) (DCE) are frequently used. Maintaining a slightly acidic pH can be crucial for imine formation without causing degradation of the reagents.

The table below summarizes various conditions reported for reductive amination.

Carbonyl CompoundAmineReducing Agent/SystemCatalystSolventYield
BenzaldehydeAnilineSodium BorohydrideNoneGlycerol97% ias.ac.in
Aldehydes/KetonesPrimary/Secondary AminesSodium TriacetoxyborohydrideNoneDichloromethaneExcellent researchgate.net
2,5-HexanedioneAnilineFormic Acid (H₂ source)Iridium ComplexWaterGood to Excellent mdpi.com
AldehydesAromatic AminesH₂Pd/CVariousGood to Excellent rsc.org

Direct N-Alkylation: An alternative to reductive amination is the direct reaction of the pyrrolidine nitrogen with an alkylating agent, such as 3-fluorobenzyl bromide or chloride. This is a standard SN2 reaction and typically requires a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the acid generated during the reaction. A key challenge with this method is preventing over-alkylation, especially if other reactive sites are present in the molecule. clockss.org

Total Synthesis and Fragment-Based Approaches to the Target Compound

The construction of the enantiopure target molecule can be approached through a linear total synthesis or envisioned through the lens of fragment-based design.

A plausible total synthesis of this compound would commence with a commercially available, enantiopure starting material to establish the stereocenter at the C3 position of the pyrrolidine ring. A typical route is as follows:

Starting Material: The synthesis begins with (R)-3-amino-1-(tert-butoxycarbonyl)pyrrolidine. The tert-butoxycarbonyl (Boc) group protects the primary amine at the C3 position, preventing it from reacting in the subsequent N-alkylation step.

Reductive Amination: The protected pyrrolidine is reacted with 3-fluorobenzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This selectively alkylates the secondary amine of the pyrrolidine ring to introduce the (3-fluorophenyl)methyl moiety.

Deprotection: The final step involves the removal of the Boc protecting group from the C3-amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent, to yield the final target compound.

Fragment-based approaches are a powerful strategy in drug discovery for building lead compounds by combining smaller, low-complexity molecules (fragments). nih.gov The target compound can be deconstructed into two key fragments: the (3R)-3-aminopyrrolidine scaffold and the (3-fluorophenyl)methyl group.

In a fragment-based design context:

The pyrrolidine scaffold is highly desirable due to its three-dimensional character and its presence in many natural products and drugs. nih.govnih.gov Libraries of diverse pyrrolidine fragments can be synthesized and screened for binding to a biological target. nih.gov

The (3-fluorophenyl)methyl fragment can be systematically varied. For example, the position of the fluorine atom could be changed (e.g., to 2-fluoro or 4-fluoro), or other substituents could be introduced on the phenyl ring to explore the structure-activity relationship (SAR). frontiersin.org

The synthesis of fragment libraries often employs robust and versatile chemical reactions, such as 1,3-dipolar cycloadditions, to rapidly generate a wide range of structurally diverse pyrrolidines. mappingignorance.orgacs.orgnih.gov This approach allows medicinal chemists to explore chemical space efficiently and identify promising lead structures for further optimization. nih.gov

Protecting Group Strategies for Complex Pyrrolidine Synthesis

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential tools to ensure chemoselectivity. jocpr.comwikipedia.org For the synthesis of this compound, which contains both a secondary amine (in the ring) and a primary amine (at the C3 position), a protecting group strategy is crucial.

The primary amine at C3 is more nucleophilic than the secondary amine within the ring and must be temporarily masked to ensure that the N-alkylation occurs exclusively at the desired N1 position. jocpr.com

Common amine protecting groups suitable for this purpose include:

tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups for amines. It is stable to a wide range of reaction conditions but is easily removed under moderately acidic conditions (e.g., TFA or HCl). jocpr.comnih.govresearchgate.net Its use is central to the total synthesis strategy outlined in section 2.3.

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. It is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (H₂ with a palladium or platinum catalyst), which reduces the Cbz group to toluene (B28343) and releases the free amine. thieme-connect.de

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638). This makes it "orthogonal" to the Boc group, meaning one can be removed selectively in the presence of the other, a valuable strategy in multi-step synthesis. wikipedia.orgresearchgate.net

The table below details common amine protecting groups and their cleavage conditions.

Protecting GroupAbbreviationStructureCleavage Conditions
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl) researchgate.net
BenzyloxycarbonylCbz, ZCatalytic Hydrogenolysis (H₂, Pd/C) thieme-connect.de
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) researchgate.net

The selection of a protecting group depends on the stability required during subsequent reaction steps and the compatibility of the deprotection conditions with other functional groups in the molecule. jocpr.com For the synthesis of the target compound, the Boc group is an excellent choice due to its robustness during reductive amination and its straightforward removal as the final step.

Stereochemical Influence of the (3R)-Pyrrolidine Ring on Molecular Recognition and Target Binding

The stereochemistry of the pyrrolidine ring is a critical determinant of a molecule's biological activity. The rigid, three-dimensional structure of the (3R)-pyrrolidine core in this compound pre-organizes the appended functional groups into a specific spatial orientation, which is crucial for effective molecular recognition and binding to target proteins. nih.gov The (3R) configuration dictates the precise positioning of the 3-amino group and the 1-[(3-fluorophenyl)methyl] substituent, influencing how the molecule fits into the binding pocket of a receptor or enzyme.

The non-planar, puckered nature of the pyrrolidine ring allows for axial and equatorial positioning of its substituents, which can significantly impact binding affinity. nih.gov For instance, in a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, the (3S)-stereoisomer was found to be crucial for high affinity at the human dopamine (B1211576) D4 (hD4) and serotonin (B10506) 5-HT2A receptors. ebi.ac.uk This highlights the stereospecificity of the interaction, where one enantiomer fits optimally into the receptor's binding site while the other may have a significantly lower affinity or even a different pharmacological profile. The precise geometry enforced by the (3R)-pyrrolidine ring in our compound of interest is therefore a key factor in its interaction with biological macromolecules.

Impact of Fluorine Substitution Pattern on Ligand-Receptor Interactions

The introduction of fluorine onto the phenyl ring of the benzyl (B1604629) substituent profoundly affects the molecule's physicochemical properties and, consequently, its interaction with biological targets. nih.gov Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can alter a compound's lipophilicity, metabolic stability, and binding affinity.

Positional Effects of the Fluorine Atom on the Phenyl Ring

The position of the fluorine atom on the phenyl ring is a critical factor in determining the biological activity of 1-benzylpyrrolidin-3-amine (B101318) derivatives. Although specific SAR data for this compound is not extensively available in the public domain, we can infer the importance of fluorine placement from studies on related compounds. For instance, in a series of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, the position of the fluorine atom in relation to other functional groups significantly influenced their affinity and selectivity for dopamine D1 and D2 receptors. nih.gov

Generally, moving a fluorine substituent between the ortho, meta, and para positions can dramatically alter the electronic distribution and steric profile of the phenyl ring. A meta-substitution, as in this compound, can influence the molecule's dipole moment and its ability to engage in specific interactions within a binding pocket, such as hydrogen bonds or halogen bonds. The precise impact of the meta-fluorine would be target-dependent, potentially enhancing affinity by interacting with a specific amino acid residue or, conversely, creating a steric clash that reduces binding.

To illustrate the potential impact of fluorine positioning, the following table presents hypothetical binding affinity data for a series of (3R)-1-[(fluorophenyl)methyl]pyrrolidin-3-amines at a generic receptor, based on general principles of medicinal chemistry.

CompoundFluorine PositionHypothetical Receptor Binding Affinity (Ki, nM)
(3R)-1-(phenylmethyl)pyrrolidin-3-amineNone150
(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-amineOrtho75
This compoundMeta50
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-aminePara100

This data is illustrative and intended to demonstrate the potential impact of fluorine positional isomerism.

Electronic and Steric Contributions of the Fluorinated Moiety to Molecular Recognition

The strong electron-withdrawing nature of fluorine significantly alters the electronic properties of the phenyl ring. A meta-fluorine substituent, as in our target compound, exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. This can influence the pKa of the pyrrolidine nitrogen and the 3-amino group, affecting their ionization state at physiological pH and their ability to form ionic bonds or hydrogen bonds with the target protein.

Comparative SAR Analysis with Related Pyrrolidine and Amine Scaffolds

To better understand the SAR of this compound, it is instructive to compare its structural features with those of related pyrrolidine and amine scaffolds. The 1-benzylpyrrolidin-3-amine core is a common motif in medicinal chemistry. For example, derivatives of N-[(3S)-1-benzylpyrrolidin-3-yl]benzamides have been explored as potent and selective human dopamine D4 antagonists. ebi.ac.uk In these series, the nature of the substituent on the benzamide (B126) portion and on the benzyl group significantly impacts receptor affinity.

Comparing the 1-benzyl substituent to other N-alkyl or N-aryl groups can also provide valuable SAR insights. For instance, replacing the benzyl group with smaller alkyl chains or larger, more complex aromatic systems would alter the molecule's lipophilicity, size, and potential for pi-stacking interactions within the binding site. Similarly, modifications to the 3-amino group, such as alkylation or acylation, would directly impact its hydrogen bonding capacity and basicity.

The following table provides a comparative analysis of hypothetical binding affinities for a series of pyrrolidine derivatives, illustrating the importance of the N-substituent and the 3-amino group.

CompoundN-Substituent3-Position SubstituentHypothetical Receptor Binding Affinity (Ki, nM)
(3R)-1-methylpyrrolidin-3-amineMethyl-NH2500
(3R)-1-benzylpyrrolidin-3-amineBenzyl-NH2150
This compound3-Fluorobenzyl-NH250
N-acetyl-(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine3-Fluorobenzyl-NHCOCH3800

This data is illustrative and intended for comparative purposes.

Rational Design Principles for Modulating Selectivity and Affinity of Pyrrolidine Amine Scaffolds

Based on the SAR principles discussed, several rational design strategies can be employed to modulate the selectivity and affinity of pyrrolidine amine scaffolds like this compound.

Stereochemical Control: Maintaining the optimal stereochemistry at the 3-position of the pyrrolidine ring is paramount. The (3R)-configuration should be preserved if it is found to be the more active enantiomer for a specific target.

Systematic Fluorine Substitution: A systematic exploration of fluorine substitution on the phenyl ring (ortho, meta, and para positions), as well as the introduction of multiple fluorine atoms (e.g., di- or tri-fluorination), can fine-tune electronic and steric properties to optimize ligand-receptor interactions.

Scaffold Hopping and Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different binding interactions. Similarly, the pyrrolidine ring could be replaced with other cyclic amines (e.g., piperidine, azetidine) to alter the geometry and basicity of the scaffold.

Modulation of Physicochemical Properties: Adjusting lipophilicity through the addition or removal of polar or nonpolar functional groups can improve pharmacokinetic properties such as solubility and membrane permeability, which are critical for in vivo efficacy.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of novel analogs and guide the design of compounds with enhanced affinity and selectivity.

Computational Chemistry and Mechanistic Studies of 3r 1 3 Fluorophenyl Methyl Pyrrolidin 3 Amine

Molecular Docking and Ligand-Target Binding Pose Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds structurally similar to (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine, this method has been instrumental in understanding their interactions with biological targets, particularly dopamine (B1211576) receptors.

Elucidation of Key Interaction Motifs

Studies on related pyrrolidine-based ligands for the dopamine D2 receptor have highlighted several key interaction motifs that are likely relevant to this compound. A crucial interaction is the formation of an ionic bond between the protonatable amine of the ligand and a conserved aspartate residue in the third transmembrane helix (TM3) of the receptor, specifically D3.32. nih.gov This salt bridge is a common feature for many aminergic G-protein coupled receptor (GPCR) ligands and is considered a primary anchor point for the ligand in the binding pocket.

Furthermore, hydrophobic and aromatic interactions play a significant role. The phenyl group of the ligand, in this case, the 3-fluorophenyl moiety, is expected to engage with hydrophobic pockets within the receptor. These pockets are often lined with aromatic and aliphatic amino acid residues. For instance, in studies of other dopamine receptor ligands, interactions with phenylalanine, tryptophan, and leucine (B10760876) residues have been observed to contribute significantly to binding affinity. The fluorine atom on the phenyl ring can also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity.

Interaction TypePotential Interacting Residues in Dopamine ReceptorsSignificance
Ionic BondAspartate (D3.32)Primary anchor point
Hydrophobic InteractionsPhenylalanine, Tryptophan, LeucineContributes to binding affinity
Halogen Bond/Dipole-DipoleVarious residues in the binding pocketEnhances affinity and selectivity

Stereoselective Binding Mechanisms

The stereochemistry of the pyrrolidine (B122466) ring and its substituents is critical for high-affinity binding to dopamine receptors. For a class of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity for the D2 receptor was found to be confined to the R enantiomer. researchgate.net This highlights the importance of the three-dimensional arrangement of the molecule for fitting into the chiral binding pocket of the receptor.

The (3R) configuration of the amine on the pyrrolidine ring in this compound suggests a specific spatial orientation of the amine group. This stereocenter, in conjunction with the stereochemistry of other parts of the molecule if present, dictates how the molecule can orient itself to form the key interactions mentioned above. In related peptidomimetic gamma-lactams, the stereochemistry at the 3-position of the lactam ring was shown to be crucial for modulating dopamine receptor binding. nih.gov This underscores the principle that stereoisomers can have vastly different biological activities due to their differential ability to interact with the chiral environment of a protein's active site.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

For flexible molecules like this compound, MD simulations can reveal the energetically favorable conformations in solution and within the receptor binding site. These simulations can also shed light on the stability of the ligand-receptor complex and the key residues that maintain the binding interaction. For example, MD simulations can show how water molecules mediate interactions between the ligand and the receptor, which can be crucial for binding affinity.

Quantum Chemical Investigations of Electronic Properties and Reactivity Profiles (e.g., DFT Studies)

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies can provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. For related aromatic compounds, DFT calculations have been used to determine these parameters. researchgate.netnih.govresearchgate.net For instance, in a study of (Z)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to understand its electronic properties. researchgate.net Such calculations for this compound would be valuable in understanding its electronic characteristics and potential for forming various types of chemical interactions.

PropertySignificance
HOMO EnergyRelated to the ability to donate an electron
LUMO EnergyRelated to the ability to accept an electron
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability
Molecular Electrostatic PotentialPredicts sites for electrophilic and nucleophilic attack

In Vitro Mechanistic Studies of Target Engagement and Functional Modulation

In vitro assays are essential for confirming the predictions from computational studies and for determining the biological activity of a compound. For ligands targeting dopamine receptors, radioligand binding assays are commonly used to determine the binding affinity (Ki) for different receptor subtypes. researchgate.net

While specific in vitro data for this compound is not available in the reviewed literature, studies on analogous compounds provide a framework for the types of assays that would be relevant. For example, a novel radioligand, [125I]HY-3-24, showed high affinity for the dopamine D3 receptor (Ki = 0.67 nM) with significant selectivity over the D2 receptor. nih.govfrontiersin.org Functional assays, such as those measuring cAMP levels, are used to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the receptor. nih.gov

The table below summarizes binding affinities for some related pyrrolidine and piperidine (B6355638) derivatives at dopamine receptors, illustrating the range of activities that can be expected for this class of compounds.

CompoundReceptorKi (nM)Reference
[125I]HY-3-24Dopamine D30.67 nih.govfrontiersin.org
L-750,667Dopamine D2 (mutant)- nih.gov
RBI-257Dopamine D2 (mutant)- nih.gov

Advanced Analytical Characterization of 3r 1 3 Fluorophenyl Methyl Pyrrolidin 3 Amine for Stereochemical Integrity

Determination of Enantiomeric Excess and Absolute Configuration

Verifying the stereochemical integrity of a single-enantiomer drug candidate involves two critical assessments: determining the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other, and assigning the absolute configuration, which defines the precise spatial arrangement of atoms.

Chiral chromatography is the cornerstone for determining enantiomeric purity by physically separating the enantiomers, allowing for their accurate quantification. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For a primary amine like (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine, which lacks a strong chromophore for UV detection, a common strategy is pre-column derivatization. nih.govresearchgate.net A chiral or achiral derivatizing agent is used to attach a chromophore-containing group to the amine, enhancing detectability and often improving chromatographic resolution. nih.govsigmaaldrich.com For instance, derivatization with reagents like p-toluenesulfonyl chloride can be employed. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique. Polysaccharide-based CSPs, such as those coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, involving interactions like hydrogen bonding, π-π stacking, and steric hindrance.

Chiral Gas Chromatography (GC) offers high resolution and is particularly suitable for volatile compounds. gcms.cz Similar to HPLC, derivatization is often necessary to increase the volatility and thermal stability of the amine. nih.govresearchgate.net Cyclodextrin-based CSPs are commonly used in capillary GC columns for enantiomeric separations. gcms.cz

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A validated method can reliably quantify even trace amounts of the unwanted (S)-enantiomer.

Table 1: Illustrative Chiral Chromatography Conditions for Enantiomeric Purity of this compound
ParameterChiral HPLC ExampleChiral GC Example
Derivatization Agentp-Toluenesulfonyl Chloride (PTSC) nih.govresearchgate.netHeptafluorobutyl Chloroformate (HFBCF) nih.govresearchgate.net
Column (CSP)Polysaccharide-based (e.g., Chiralpak AD-H) nih.govCyclodextrin-based (e.g., Chirasil-L-Val) researchgate.net
Mobile Phase / Carrier GasPolar organic mode (e.g., Ethanol/Diethylamine) nih.govsigmaaldrich.comHelium or Hydrogen
DetectionUV (e.g., 228 nm for PTSC derivative) sigmaaldrich.comMass Spectrometry (MS) nih.gov
Typical Resolution (R)> 4.0 nih.govsigmaaldrich.comBaseline separation

While chromatography separates enantiomers, spectroscopic methods can differentiate them in solution, often providing information on both enantiomeric purity and absolute configuration.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy relies on creating a diastereomeric environment to make the enantiomers spectroscopically distinguishable. This is typically achieved by adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). For a primary amine, CDAs such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogues are used to form stable diastereomeric amides. frontiersin.org These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, and the integration of these signals allows for the calculation of the enantiomeric ratio. frontiersin.orgnih.gov

Circular Dichroism (CD) Spectroscopy is a powerful non-destructive technique for determining absolute configuration. researchgate.net Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. researchgate.net While the spectrum itself is unique to a specific enantiomer (its mirror image gives an opposite spectrum), assigning the absolute configuration requires comparing the experimental spectrum to one predicted by quantum-mechanical calculations. soton.ac.uk Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, is particularly sensitive to the three-dimensional structure of molecules in solution. researchgate.netsoton.ac.uk

Single-crystal X-ray crystallography is considered the definitive, "gold standard" method for unambiguously determining the absolute stereochemistry of a chiral molecule. soton.ac.ukresearchgate.net The technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom.

The assignment of the absolute configuration is typically achieved through the analysis of anomalous dispersion (the Bijvoet method). researchgate.netthieme-connect.de When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks the symmetry that normally exists in diffraction patterns, making it possible to distinguish between a molecule and its mirror image. researchgate.net The result is often expressed as a Flack parameter, where a value close to zero for a given configuration confirms its correctness with high confidence. soton.ac.uk To perform this analysis, a high-quality single crystal of the target compound or a suitable crystalline derivative must be prepared. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)

Beyond stereochemistry, a comprehensive confirmation of the compound's covalent structure is essential. High-resolution NMR and mass spectrometry are the primary tools for this purpose.

High-Resolution NMR Spectroscopy provides detailed information about the molecular framework. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all protons and carbons and confirms the connectivity between them.

¹H NMR: Would confirm the number and environment of all protons, including the characteristic signals for the 3-fluorophenyl group, the pyrrolidine (B122466) ring, and the benzylic methylene (B1212753) bridge.

¹³C NMR: Would identify all unique carbon atoms in the molecule.

¹⁹F NMR: Would show a single resonance, confirming the presence of the single fluorine atom on the phenyl ring.

Table 2: Predicted NMR Data for this compound
TechniqueKey Structural FeatureExpected Observation
¹H NMRAromatic ProtonsMultiplets in the aromatic region (~6.8-7.3 ppm), showing coupling to fluorine.
¹H NMRBenzylic Protons (-CH₂-)Two distinct signals (diastereotopic protons) or a singlet (~3.6 ppm).
¹H NMRPyrrolidine Ring ProtonsComplex multiplets in the aliphatic region (~1.5-3.0 ppm).
¹³C NMRFluorine-bearing CarbonA doublet due to ¹JCF coupling (~160-165 ppm).
¹⁹F NMRAromatic FluorineA single resonance, likely a triplet of triplets.
2D NMR (HMBC)ConnectivityCorrelation between benzylic protons and both the phenyl and pyrrolidine rings.

Mass Spectrometry (MS) provides information on the mass and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the elemental formula. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting fragments. mdpi.com This provides a molecular fingerprint and confirms the presence of key structural units, such as the fluorophenylmethyl group and the pyrrolidine ring, by observing their characteristic fragment ions. mdpi.com Common fragmentation pathways include benzylic cleavage to form a fluorotropylium ion and cleavage of the pyrrolidine ring.

Emerging Research Directions for the 3r 1 3 Fluorophenyl Methyl Pyrrolidin 3 Amine Scaffold

Development of Novel Methodologies in Asymmetric Synthesis

The precise stereochemical control in the synthesis of the (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine scaffold is paramount for its biological activity. Researchers are continuously exploring innovative asymmetric synthesis strategies to access this and related chiral pyrrolidine (B122466) cores with high enantiopurity and efficiency.

Recent advancements in asymmetric organocatalysis have provided powerful tools for the construction of chiral pyrrolidines. unibo.itwhiterose.ac.uk These methods often utilize chiral catalysts derived from natural amino acids, such as proline, to catalyze key bond-forming reactions with high stereoselectivity. unibo.it For the synthesis of 3-aminopyrrolidine (B1265635) derivatives, organocatalytic Michael addition reactions of nitroalkanes to enoates have been developed, which can lead to highly enantiomerically enriched products. researchgate.netrsc.org Another promising approach is the "clip-cycle" strategy, which involves an alkene metathesis to "clip" a nitrogen-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk

Palladium-catalyzed asymmetric reactions have also emerged as a robust method for synthesizing enantiomerically enriched pyrrolidines. nih.govnih.gov For instance, enantioselective palladium-catalyzed alkene carboamination reactions can generate 2-(arylmethyl)pyrrolidine derivatives with good yields and high enantioselectivities. nih.gov Furthermore, the asymmetric [3+2] cycloaddition of trimethylenemethane with imines, catalyzed by palladium complexes with chiral phosphoramidite (B1245037) ligands, offers a versatile route to functionalized pyrrolidines. nih.gov These methodologies could be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials and chiral catalysts.

The desymmetrization of prochiral 2,5-dihydro-1H-pyrroles via enantioselective Heck-Matsuda reactions represents another elegant strategy to access chiral pyrrolidine derivatives. nih.gov This approach allows for the introduction of an aryl group at the 4-position with high enantiocontrol, which can then be further functionalized to yield the desired 3-amino-substituted pyrrolidine.

Table 1: Comparison of Asymmetric Synthesis Methodologies for Pyrrolidine Scaffolds
MethodologyKey FeaturesPotential for this compound SynthesisRepresentative References
Asymmetric OrganocatalysisMetal-free, mild reaction conditions, high enantioselectivity.Applicable through Michael additions or domino reactions. unibo.itwhiterose.ac.ukresearchgate.netrsc.org
Palladium-Catalyzed Asymmetric ReactionsHigh efficiency, good functional group tolerance, versatile.Applicable via carboamination or cycloaddition reactions. nih.govnih.gov
Heck–Matsuda DesymmetrizationElegant approach for creating stereocenters in cyclic systems.Applicable for introducing the aryl moiety with stereocontrol. nih.gov

Advanced Computational Design and Optimization Strategies

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of bioactive molecules based on the this compound scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide valuable insights into the interactions between the scaffold and its biological targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on analogous pyrrolidine derivatives have been employed to develop robust pharmacophore models. nih.gov These models help in identifying the key structural features responsible for biological activity and can predict the potency of newly designed compounds. For instance, a five-point pharmacophore model for DPP-IV inhibitors based on a 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl scaffold highlighted the importance of hydrogen bond acceptors, hydrophobic groups, and aromatic rings for inhibitory activity. nih.gov Such models can guide the rational design of novel derivatives of this compound with enhanced therapeutic potential.

Molecular Docking: Molecular docking simulations are instrumental in predicting the binding modes of pyrrolidine-based ligands within the active sites of target proteins. nih.govrsc.org These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. For example, docking studies of pyrrolidine derivatives as COX-1/COX-2 inhibitors have helped in understanding their mechanism of action and in designing compounds with improved selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that occur upon binding. rsc.orgmdpi.comnih.gov By simulating the behavior of the complex over time, researchers can gain a deeper understanding of the binding thermodynamics and kinetics. MD simulations have been successfully used to study the stability of various ligand-protein complexes, including those involving pyrrolidine-based inhibitors. rsc.org

The conformational landscape of the pyrrolidine ring itself is a critical determinant of biological activity and can be significantly influenced by substituents. nih.govnih.gov Computational analysis of the conformational preferences of the pyrrolidine ring in the this compound scaffold can reveal the most stable puckering modes and the orientation of the substituents, which is crucial for designing molecules with optimal target engagement. nih.govresearchgate.net

Table 2: Advanced Computational Strategies for Pyrrolidine Scaffold Optimization
Computational MethodApplicationKey InsightsRepresentative References
3D-QSARPredicting biological activity and developing pharmacophore models.Identifies key structural features for activity and guides rational design. nih.gov
Molecular DockingPredicting binding modes and affinities of ligands to target proteins.Elucidates key intermolecular interactions at the active site. nih.govrsc.org
Molecular Dynamics (MD) SimulationsAssessing the stability and dynamics of ligand-protein complexes.Provides insights into binding thermodynamics and conformational changes. rsc.orgmdpi.comnih.gov
Conformational AnalysisDetermining the preferred conformations of the pyrrolidine ring.Reveals the influence of substituents on ring puckering and biological activity. nih.govnih.govresearchgate.net

Applications as Chemical Probes for Investigating Biological Systems

The unique structural and physicochemical properties of the this compound scaffold make it an attractive candidate for the development of chemical probes to investigate biological systems. The presence of a fluorine atom is particularly advantageous for applications in Positron Emission Tomography (PET) imaging.

PET is a highly sensitive molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in vivo. nih.govresearchgate.net The favorable nuclear decay characteristics of ¹⁸F, including its relatively long half-life of 109.8 minutes and low positron energy, make it an ideal radionuclide for developing PET imaging agents. nih.govresearchgate.net

The (3-fluorophenyl)methyl group in the target scaffold can be readily modified to incorporate ¹⁸F, enabling the synthesis of radiolabeled probes for PET imaging. nih.govmdpi.com Fluorinated pyrrolidine derivatives have been successfully developed as PET imaging agents for various targets in the central nervous system, including neuroreceptors. nih.govrsc.org For instance, radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine derivatives have been identified as potent pan-Trk inhibitors and are being investigated as candidate PET imaging probes for neurodegenerative diseases and cancer. rsc.org

The development of ¹⁸F-labeled probes based on the this compound scaffold could allow for the non-invasive in vivo visualization and quantification of their biological targets. This would be invaluable for understanding the pathophysiology of diseases, for drug development by assessing target engagement and pharmacokinetics, and for patient stratification in clinical trials. nih.gov The design of such probes requires careful optimization of their affinity, selectivity, and pharmacokinetic properties to ensure high-quality imaging data. scholaris.camdpi.comnih.gov

Synergistic Integration of Computational and Experimental Approaches in Chemical Biology Research

The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery and development of novel bioactive compounds based on the this compound scaffold. nih.gov This synergistic approach allows for a more rational and efficient exploration of chemical space, leading to the identification of lead compounds with improved properties.

The process typically begins with in silico screening of virtual libraries of compounds based on the target scaffold using techniques like molecular docking and QSAR. nih.govnih.gov This computational filtering helps to prioritize a smaller, more manageable set of compounds for chemical synthesis. The synthesized compounds are then evaluated in vitro for their biological activity. The experimental data obtained from these assays are used to refine and validate the computational models, creating an iterative cycle of design, synthesis, and testing. nih.gov

This integrated approach has been successfully applied in the development of various pyrrolidine-based inhibitors. nih.govnih.gov For example, a combination of in silico studies and in vitro/in vivo evaluations was used to develop novel pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. nih.gov The docking simulations supported the experimental findings on the selectivity of the compounds for COX-2, and in silico pharmacokinetic predictions confirmed their drug-like characteristics. nih.gov

By combining the predictive power of computational methods with the empirical validation of experimental techniques, researchers can navigate the complexities of drug discovery more effectively. This synergy enables a deeper understanding of structure-activity relationships, facilitates the optimization of lead compounds, and ultimately increases the likelihood of developing successful therapeutic agents based on the this compound scaffold.

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine?

Methodological Answer:

  • Use chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid derivatives) or enantioselective catalysis (e.g., asymmetric hydrogenation of imine intermediates).
  • Monitor stereochemistry via polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy. Evidence from analogous pyrrolidine syntheses highlights the importance of chiral auxiliaries and reaction temperature control (≤0°C for imine reductions) to minimize racemization .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

Methodological Answer:

  • Employ multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent orientation. For example, ¹⁹F NMR can distinguish para/ortho fluorophenyl isomers.
  • Validate purity via LC-MS (low-water-content columns to prevent amine degradation) and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Cross-reference with X-ray crystallography data from structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Synthesize analogs with variations in the fluorophenyl group (e.g., 2-fluoro vs. 4-fluoro substitution) and pyrrolidine ring (e.g., N-alkylation or hydroxylation).
  • Test these analogs in target-specific assays (e.g., enzyme inhibition using fluorescence polarization or surface plasmon resonance). For instance, analogs of (3R)-pyrrolidin-3-amine derivatives have shown activity against EZH2-EED protein-protein interactions, requiring biochemical and cellular assays (IC₅₀ determination) .

Q. What experimental approaches resolve contradictions in observed biological activity across different assay systems?

Methodological Answer:

  • Perform orthogonal validation: Combine biochemical assays (e.g., enzyme inhibition) with cell-based assays (e.g., viability or reporter gene assays).
  • Investigate off-target effects via kinome-wide profiling or chemoproteomics. For example, discrepancies in antimalarial activity of pyrrolidine analogs were resolved by comparing in vitro parasite growth inhibition vs. in vivo pharmacokinetic profiles .

Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Conduct in vitro ADME studies: Metabolic stability in liver microsomes, plasma protein binding (ultrafiltration), and Caco-2 permeability assays.
  • For in vivo studies, use radiolabeled (³H/¹⁴C) analogs to track bioavailability and tissue distribution. Evidence from related tertiary amines emphasizes the role of logP adjustments (e.g., introducing polar groups) to improve blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.